3-(5-Methyloxazol-4-yl)butanoic acid
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Overview
Description
3-(5-Methyloxazol-4-yl)butanoic acid is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a butanoic acid chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyloxazol-4-yl)butanoic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybenzoic acid with suitable reagents can yield the desired oxazole derivative . Another method involves the use of trifluoroacetic anhydride to introduce the trifluoroacetyl group, followed by further functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. The use of trifluoroacetic anhydride in large-scale reactions has been demonstrated to be feasible and efficient, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyloxazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-Methyloxazol-4-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methyloxazol-4-yl)butanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The butanoic acid chain can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)oxazole: Contains a trifluoromethyl group and is used in medicinal chemistry.
1,3-Oxazole: A simpler oxazole derivative with diverse biological activities.
Benzoxazole: Contains a benzene ring fused to an oxazole ring and is used in drug discovery.
Uniqueness
3-(5-Methyloxazol-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the butanoic acid chain allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(5-methyl-1,3-oxazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(3-7(10)11)8-6(2)12-4-9-8/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
WZSWNJVERLMQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)C(C)CC(=O)O |
Origin of Product |
United States |
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